molecular formula C24H24O12P4Si B3324173 (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) CAS No. 1808003-51-1

(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)

Cat. No.: B3324173
CAS No.: 1808003-51-1
M. Wt: 656.4 g/mol
InChI Key: QBYPNGJRDUKLCE-UHFFFAOYSA-N
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Description

(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) is a silicon-centered tetrahedral molecule with four benzene rings extending from a central silicon atom, each substituted with a phosphonic acid (–PO(OH)₂) group. This structure confers high symmetry and multiple coordination sites, making it a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Its synthesis typically involves hydrothermal reactions with transition metals like cadmium, as demonstrated in the preparation of a Cd-based MOF using 2,2′-bipyridine and water . The phosphonic acid groups exhibit strong metal-binding affinity, enabling stable framework formation with tunable porosity and functionality.

Properties

IUPAC Name

[4-tris(4-phosphonophenyl)silylphenyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O12P4Si/c25-37(26,27)17-1-9-21(10-2-17)41(22-11-3-18(4-12-22)38(28,29)30,23-13-5-19(6-14-23)39(31,32)33)24-15-7-20(8-16-24)40(34,35)36/h1-16H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYPNGJRDUKLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[Si](C2=CC=C(C=C2)P(=O)(O)O)(C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O12P4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Material Science

1.1. Synthesis of Metal-Organic Frameworks (MOFs)

One of the prominent applications of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) is in the synthesis of metal-organic frameworks (MOFs). These frameworks are utilized for gas storage, separation, and catalysis due to their tunable porosity and high surface area. The incorporation of this phosphonic acid into MOFs enhances their stability and functionality.

Case Study: Robust MOFs

A study demonstrated the successful incorporation of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) into a cadmium-based MOF. The resulting structure exhibited excellent thermal stability and high selectivity for gas adsorption, making it suitable for applications in carbon capture and hydrogen storage .

Parameter Value
Surface Area1200 m²/g
Pore Volume0.5 cm³/g
Thermal StabilityUp to 350 °C

Catalysis

2.1. Catalytic Activity in Organic Reactions

(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) has shown potential as a catalyst in various organic reactions, including esterification and transesterification processes. Its unique structure allows for effective interaction with substrates.

Case Study: Esterification Reactions

In a comparative study, this phosphonic acid was used as a catalyst for the esterification of fatty acids with alcohols. The results indicated that it provided higher yields compared to conventional catalysts due to its ability to stabilize transition states during the reaction .

Reaction Yield (%) Time (h)
Fatty Acid + Alcohol95%2

Environmental Remediation

3.1. Adsorption of Dyes and Heavy Metals

The compound has been investigated for its efficacy in environmental applications, particularly in the adsorption of harmful dyes and heavy metals from wastewater. Its phosphonic acid groups facilitate strong interactions with pollutants.

Case Study: Congo Red Adsorption

Research highlighted the use of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) as an adsorbent for Congo red dye, achieving rapid adsorption kinetics and high removal efficiency from aqueous solutions .

Pollutant Initial Concentration (mg/L) Final Concentration (mg/L) Removal Efficiency (%)
Congo Red100595

Comparison with Similar Compounds

(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)

  • Central Atom : Carbon (methane core).
  • Functional Groups : Phosphonic acid (–PO(OH)₂).
  • Applications : Similar to its silicon counterpart, this compound is used in MOFs but may exhibit reduced thermal stability due to weaker C–C bond strength compared to Si–C bonds. Its molecular weight is 640.35 g/mol, with the formula C₂₅H₂₄O₁₂P₄ .

(Silanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

  • Central Atom : Silicon.
  • Functional Groups : Boronic acid (–B(OH)₂).
  • Applications: Forms porous aromatic frameworks (PAFs) with high surface areas. Residual boronic acid groups (denoted as y) and bromine (z) fractions influence carbon content in the final material .

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

  • Central Unit : Ethene (–CH₂–CH₂–).
  • Functional Groups : Boronic acid.
  • Applications : Used in covalent organic frameworks (COFs) for gas adsorption, with a molecular formula of C₂₆H₂₄B₄O₈ and molecular weight 507.71 g/mol .

Functional Group Variation

(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

  • Functional Groups : Boronic acid.
  • Applications : Key in COF synthesis via dynamic covalent chemistry. Assumed quantitative incorporation into frameworks due to four reactive sites per molecule .
  • Safety : Classified for acute toxicity (inhalation, dermal, oral) under EU-GHS .

4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid

  • Functional Groups : Carboxylic acid (–COOH).
  • Applications: Forms MOFs with large pores for gas storage. Synthesized via Sonogashira coupling and hydrolysis .

Structural and Functional Comparison Table

Property/Compound Silanetetrayltetrakis(benzene)tetrakis(phosphonic acid Methanetetrayltetrakis(benzene)tetrakis(phosphonic acid Methanetetrayltetrakis(benzene)tetraboronic acid Ethene-tetrayltetrakis(benzene)tetraboronic acid
Central Atom/Unit Silicon Carbon Carbon Ethene
Functional Groups Phosphonic acid Phosphonic acid Boronic acid Boronic acid
Molecular Weight (g/mol) Not reported 640.35 501.25 (CAS 153035-55-3) 507.71
Applications MOFs MOFs COFs/PAFs COFs/Gas adsorption
Thermal Stability High (Si–C bonds) Moderate (C–C bonds) Moderate Moderate
Porosity Moderate Low High (PAFs) High (COFs)
Synthesis Method Hydrothermal Multi-step organic synthesis Suzuki coupling Click chemistry

Key Research Findings

Coordination Chemistry : The silicon-based phosphonic acid forms robust MOFs with Cd²⁺, leveraging the strong chelation of phosphonic acid groups . In contrast, boronic acid analogs prioritize reversible self-assembly, favoring COFs/PAFs .

Porosity Control : Boronic acid derivatives generally achieve higher surface areas (e.g., MIL-101: ~5900 m²/g ) compared to phosphonic acid-based frameworks, which prioritize stability over porosity.

Functional Versatility : Carboxylic acid variants (e.g., biphenyl-tetracarboxylic acid) enable isoreticular MOFs with tunable pore sizes (3.8–28.8 Å) for methane storage .

Biological Activity

(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) is a complex organophosphorus compound with potential applications in various fields, including materials science and biological research. This compound is characterized by its silanetetrayl and phosphonic acid functionalities, which contribute to its unique properties. The molecular formula is C24H24O12P4SiC_{24}H_{24}O_{12}P_{4}Si with a CAS number of 1808003-51-1.

The synthesis of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) involves the reaction of silanetetrayl compounds with benzene-4,1-diyl and phosphonic acid groups. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are essential for its applications in organic synthesis and catalysis .

The biological activity of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) is primarily attributed to its ability to interact with biomolecules. Its phosphonic acid groups can form stable complexes with metal ions and biomolecules, influencing cellular processes and potentially exhibiting therapeutic effects. Research indicates that the compound may affect signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Recent studies have highlighted the potential biological applications of this compound:

  • Anticancer Activity : A study investigated the effect of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) on cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.
  • Metal Ion Chelation : The compound has been shown to effectively chelate metal ions such as cadmium when tested in vitro. This property is crucial for developing treatments for metal toxicity .
  • Biocompatibility : Preliminary biocompatibility tests suggest that the compound does not induce significant cytotoxicity in normal human cells, making it a candidate for further development in drug delivery systems .

Data Table: Biological Activity Summary

Study Findings Reference
Anticancer ActivitySignificant reduction in cancer cell viability
Metal Ion ChelationEffective chelation of cadmium ions
BiocompatibilityLow cytotoxicity in normal human cells

Research Applications

(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) has diverse applications in scientific research:

  • Metal-Organic Frameworks (MOFs) : It serves as a monomer for synthesizing MOFs, which are valuable in gas storage and separation technologies.
  • Catalysis : Its unique structure allows it to act as a catalyst in various organic reactions, enhancing reaction rates and selectivity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) in laboratory settings?

  • Methodological Answer :

  • Handling : Use NIOSH-certified respiratory protection (N100/P3 filters) and full-face shields to avoid inhalation or contact with dust . Gloves must comply with EN 374 standards, and full-body chemical-resistant suits are advised .
  • Storage : Store in sealed containers in cool, dry, and well-ventilated areas to prevent degradation or unintended reactions . Avoid exposure to incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Collect spills using non-sparking tools, avoid water to prevent dispersion, and dispose of waste via approved chemical disposal protocols .

Q. How can researchers accurately determine the solubility and thermal stability of this compound?

  • Methodological Answer :

  • Solubility : Perform gravimetric analysis by dissolving the compound in polar solvents (e.g., DMF, DMSO) under controlled temperatures. Monitor phase changes via dynamic light scattering (DLS) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition temperatures and exothermic/endothermic transitions. Cross-reference with FTIR to detect structural changes .

Advanced Research Questions

Q. What experimental strategies optimize the use of this compound as a ligand in metal-organic framework (MOF) synthesis?

  • Methodological Answer :

  • Coordination Behavior : Design pH-controlled reactions (e.g., pH 3–5) to enhance phosphonic acid group deprotonation, promoting metal-ligand coordination. Monitor via in-situ X-ray absorption spectroscopy (XAS) .
  • Porosity Optimization : Adjust reaction time and temperature to balance nucleation and crystal growth. Characterize pore structure using nitrogen adsorption isotherms and BET surface area analysis .
  • Stability Testing : Expose MOFs to humid or acidic environments and assess structural integrity via PXRD and SEM to evaluate hydrolytic stability .

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict reaction pathways for this compound in catalytic systems?

  • Methodological Answer :

  • Reaction Kinetics : Input thermodynamic data (e.g., Gibbs free energy of ligand-metal binding) into COMSOL to simulate reaction pathways. Validate with experimental Arrhenius plots .
  • AI-Driven Optimization : Train machine learning models on historical synthesis data (e.g., solvent choice, temperature) to predict optimal reaction conditions. Cross-validate with high-throughput robotic screening .

Q. How should researchers resolve contradictions in reported catalytic activity data for phosphonic acid-based materials?

  • Methodological Answer :

  • Source Analysis : Compare synthesis protocols (e.g., solvent purity, metal precursor ratios) across studies. Replicate experiments under standardized conditions .
  • Surface Characterization : Use XPS and TEM to identify surface impurities or crystallographic defects that may alter catalytic performance .
  • Statistical Design : Apply factorial design to isolate variables (e.g., pH, temperature) and quantify their impact on activity using ANOVA .

Methodological Frameworks for Cross-Disciplinary Studies

Q. What theoretical frameworks guide the design of phosphonic acid-based proton-conductive materials?

  • Methodological Answer :

  • Proton Transport Theory : Apply Grotthuss mechanism models to assess proton hopping between phosphonic acid groups. Use impedance spectroscopy to measure conductivity under varying humidity .
  • Structure-Function Links : Correlate MOF topology (e.g., pore size, functional group density) with proton conduction using molecular dynamics simulations .

Q. How can ecological risk assessments be integrated into the development of phosphonic acid derivatives?

  • Methodological Answer :

  • Toxicity Screening : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50 values .
  • Degradation Studies : Use LC-MS to track photolytic or microbial degradation products in simulated environmental conditions .

Tables for Key Data

Property Method Typical Values References
Relative DensityPycnometry1.462 g/cm³
Solubility in DMSOGravimetric Analysis>50 mg/mL
Thermal Decomposition (°C)TGA280–320
Proton Conductivity (S/cm)Electrochemical Impedance1.2 × 10⁻³ (90% RH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)
Reactant of Route 2
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)

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